molecular formula C20H19F3N4O B2634478 2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1788844-53-0

2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2634478
CAS RN: 1788844-53-0
M. Wt: 388.394
InChI Key: UPXHDNLUXRBIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C20H19F3N4O and its molecular weight is 388.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound has been involved in various studies focusing on its synthesis and structural characterization. For instance, it serves as an intermediate in the synthesis of fluorinated E1R structural derivatives, highlighting its role in the development of new chemical entities (Kuznecovs et al., 2020). It has also been used in the synthesis and characterization of biologically active compounds like D-24851, indicating its relevance in medicinal chemistry (Knaack et al., 2001).

Biological Activity

Studies have demonstrated the biological activities of compounds synthesized from this chemical. For example, N-aryl(indol-3-yl)glyoxamides, with a structural similarity to the compound, showed significant cytotoxic properties against various carcinoma and leukemia cell lines, pointing to its potential in cancer therapy (Marchand et al., 2009). Additionally, copper complexes involving similar structures have shown strong DNA-binding and antioxidant properties, suggesting its utility in biochemistry and pharmacology (Reddy et al., 2016).

Antiplasmodial Properties

Novel derivatives, including those structurally related to this compound, have been prepared and assessed for their in vitro antiplasmodial properties, particularly against the Plasmodium falciparum strain. Their potential mode of action has been explained through molecular docking, signifying its importance in antimalarial research (Mphahlele et al., 2017).

Molecular Docking and Design

The compound is also pivotal in the design and synthesis of new drugs. For instance, a related indole acetamide derivative has been synthesized and subjected to molecular docking analysis, targeting specific protein domains for anti-inflammatory activity, showcasing its application in drug design and development (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-indol-1-yl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O/c21-20(22,23)15-5-6-18(24-11-15)27-10-8-16(12-27)25-19(28)13-26-9-7-14-3-1-2-4-17(14)26/h1-7,9,11,16H,8,10,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXHDNLUXRBIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

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